molecular formula C4H9ClN2O B2894019 4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride CAS No. 2237218-75-4

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride

Cat. No.: B2894019
CAS No.: 2237218-75-4
M. Wt: 136.58
InChI Key: FAVJHDXUVREHKB-UHFFFAOYSA-N
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Description

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride is a versatile chemical compound with a molecular weight of 136.58 g/mol . It is commonly used in various scientific research fields due to its unique chemical properties and reactivity. The compound is often utilized in the synthesis of other complex molecules and has applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . This reaction is carried out at room temperature and results in the formation of oxazolines, which can then be converted to the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The use of manganese dioxide as a heterogeneous reagent in flow processes has been reported to improve the safety and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazoles, reduced derivatives, and substituted oxazolines, depending on the reaction conditions and reagents used .

Scientific Research Applications

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a ligand for metal catalysts, influencing the reactivity and selectivity of catalytic processes . Additionally, its ability to undergo cyclization and substitution reactions makes it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride is unique due to its specific reactivity and ability to form stable intermediates in various chemical reactions. Its versatility in synthetic applications and potential use in drug development further distinguishes it from similar compounds .

Properties

IUPAC Name

4,5-dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-3-4-1-2-7-6-4;/h1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVJHDXUVREHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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